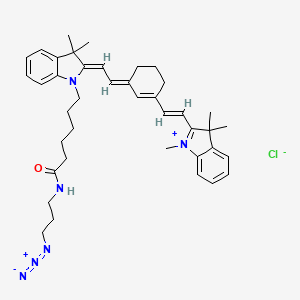
Cyanine7 azide (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine7 azide (chloride) is a near-infrared fluorescent dye azide, commonly used in click chemistry labeling. It is an analog of Cy7® azide and is known for its ability to incorporate into various alkynylated biomolecules via click chemistry. This compound is particularly useful for post-synthetic modification of oligonucleotides and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine7 azide (chloride) is synthesized through a series of chemical reactions involving the incorporation of azide groups into the cyanine dye structure. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the incorporation of azide groups .
Industrial Production Methods
Industrial production of Cyanine7 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify the purity and composition of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyanine7 azide (chloride) undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: The azide group can be reduced to form primary amines.
Click Chemistry Reactions: The azide group can react with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Click Chemistry Reactions: Copper(I) catalysts and alkynes.
Major Products Formed
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Click Chemistry Reactions: Triazoles.
Scientific Research Applications
Cyanine7 azide (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent probes and sensors for various industrial applications
Mechanism of Action
Cyanine7 azide (chloride) exerts its effects through its ability to bind to biomolecules and emit fluorescence upon excitation. The compound can intercalate into double-helical DNA, enhancing its fluorescence upon binding. This property makes it a valuable tool for imaging and tracking biological processes. The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to fluorescence emission and energy transfer .
Comparison with Similar Compounds
Similar Compounds
- Cyanine5 azide
- Cyanine3 azide
- Indocyanine green
- BODIPY dyes
- Rhodamine dyes
Uniqueness
Cyanine7 azide (chloride) is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Its high quantum yield and stability make it superior to other cyanine dyes for specific applications .
Properties
Molecular Formula |
C40H51ClN6O |
|---|---|
Molecular Weight |
667.3 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H |
InChI Key |
RUWCHESRINLNNW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)/CCC3)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















